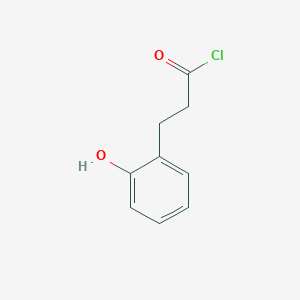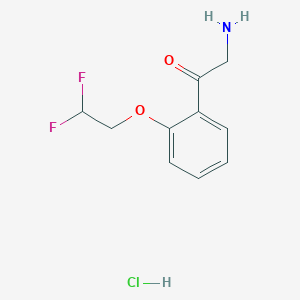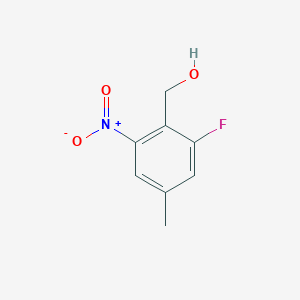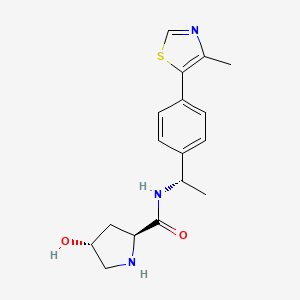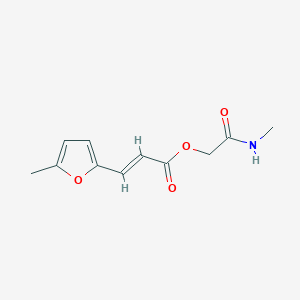
2-(Methylamino)-2-oxoethyl 3-(5-methylfuran-2-yl)acrylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Methylamino)-2-oxoethyl 3-(5-methylfuran-2-yl)acrylate is an organic compound that features a furan ring substituted with a methyl group and an acrylate ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylamino)-2-oxoethyl 3-(5-methylfuran-2-yl)acrylate typically involves the reaction of 5-methylfurfural with appropriate reagents to introduce the acrylate ester and methylamino groups. One common method involves the use of 2-acetylpyridine and 5-methylfurfural, which can be readily obtained from biomass . The reaction conditions often include the use of catalysts and specific solvents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound’s purity and quality.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Methylamino)-2-oxoethyl 3-(5-methylfuran-2-yl)acrylate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form different derivatives.
Reduction: The compound can be reduced to modify the functional groups.
Substitution: The methylamino and acrylate groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furan-2,5-dicarboxylic acid derivatives .
Applications De Recherche Scientifique
2-(Methylamino)-2-oxoethyl 3-(5-methylfuran-2-yl)acrylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of polymers and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-(Methylamino)-2-oxoethyl 3-(5-methylfuran-2-yl)acrylate involves its interaction with specific molecular targets and pathways. The compound’s furan ring and functional groups allow it to bind to enzymes and receptors, potentially inhibiting or activating biological processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,5-Furan-dicarboxylic acid (2,5-FDCA): A furan derivative used in the production of bio-based plastics.
2,5-Dimethylfuran (2,5-DMF): A furan derivative with applications in biofuels.
5-Methylfurfural: A precursor in the synthesis of various furan derivatives.
Propriétés
Formule moléculaire |
C11H13NO4 |
|---|---|
Poids moléculaire |
223.22 g/mol |
Nom IUPAC |
[2-(methylamino)-2-oxoethyl] (E)-3-(5-methylfuran-2-yl)prop-2-enoate |
InChI |
InChI=1S/C11H13NO4/c1-8-3-4-9(16-8)5-6-11(14)15-7-10(13)12-2/h3-6H,7H2,1-2H3,(H,12,13)/b6-5+ |
Clé InChI |
IMCWFIIMJLAWEL-AATRIKPKSA-N |
SMILES isomérique |
CC1=CC=C(O1)/C=C/C(=O)OCC(=O)NC |
SMILES canonique |
CC1=CC=C(O1)C=CC(=O)OCC(=O)NC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,7-Bis(difluoromethyl)benzo[d]oxazole](/img/structure/B12860556.png)
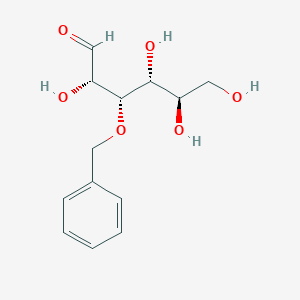


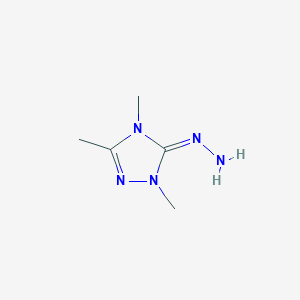


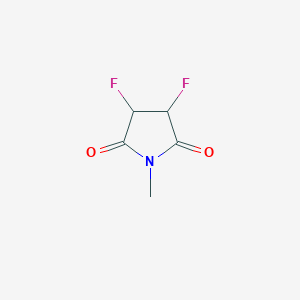

![2-(1,2,3,5,6,7-Hexahydropyrido[3,2,1-ij]quinolin-9-yl)ethanamine](/img/structure/B12860609.png)
